molecular formula C13H23ClN2O B13447418 1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one

1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one

Cat. No.: B13447418
M. Wt: 258.79 g/mol
InChI Key: ZUOXZAJOELTFAB-UHFFFAOYSA-N
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Description

1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one is a chemical compound that belongs to the class of organic compounds known as aminopiperidines. These compounds contain a piperidine ring that carries an amino group. The structure of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one includes a bipiperidine moiety, which is a bicyclic structure consisting of two piperidine rings connected by a single nitrogen atom.

Preparation Methods

The synthesis of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one typically involves the reaction of 1,4’-bipiperidine with 2-chloropropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product.

Chemical Reactions Analysis

1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.

Comparison with Similar Compounds

1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1,4’-bipiperidine: This compound is structurally similar but lacks the chloropropanone moiety.

    4-piperidinopiperidine: Another similar compound that contains a piperidine ring but differs in its substitution pattern.

The uniqueness of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H23ClN2O

Molecular Weight

258.79 g/mol

IUPAC Name

2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C13H23ClN2O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10H2,1H3

InChI Key

ZUOXZAJOELTFAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCCCC2)Cl

Origin of Product

United States

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